molecular formula C16H24N2O3S B5877019 N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B5877019
M. Wt: 324.4 g/mol
InChI Key: BTBVJUJVAIUISF-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, commonly known as DMOES, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOES is a white crystalline powder that is soluble in water and is used as a reagent in organic synthesis.

Mechanism of Action

The exact mechanism of action of DMOES is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the growth of cancer cells and bacteria, and reduce inflammation in animal models.
Biochemical and Physiological Effects:
DMOES has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins, as well as the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMOES is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions, including amidation, esterification, and acylation. However, its low solubility in some solvents can limit its use in certain reactions. In addition, its potential toxicity and limited availability can also be a limitation in some applications.

Future Directions

There are several future directions for research on DMOES. One potential area of focus is the development of new synthetic methods for DMOES and its derivatives. Another area of interest is the investigation of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

DMOES can be synthesized by reacting 4-methyl-1-piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylbenzenesulfonamide in the presence of a base such as triethylamine to yield DMOES.

Scientific Research Applications

DMOES has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been found to possess various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

properties

IUPAC Name

N,4-dimethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-4-6-15(7-5-13)22(20,21)17(3)12-16(19)18-10-8-14(2)9-11-18/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBVJUJVAIUISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

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